3-ブロモ-5-(5-メチル-1,3,4-オキサジアゾール-2-イル)ピリジン

説明

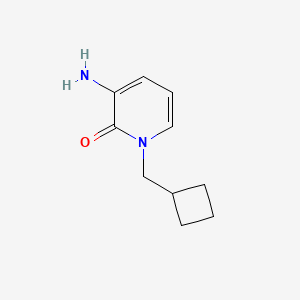

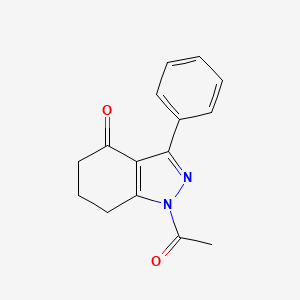

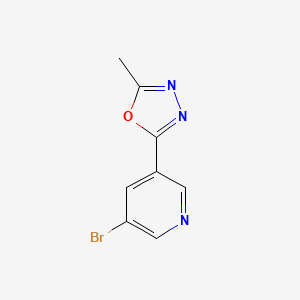

“3-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine” is a compound that belongs to the class of 1,3,4-oxadiazoles . The 1,3,4-oxadiazole scaffold is known for its wide variety of biological activities .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves retaining the active fragment of a lead compound while introducing potentially active fragments . The structures of synthesized organic intermediates are determined by FTIR, proton NMR, 13 C NMR, UV–Visible .Molecular Structure Analysis

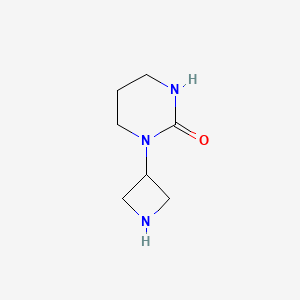

The molecular structure of “3-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine” includes a five-membered 1,3,4-oxadiazole ring, which contains two nitrogen atoms, one oxygen atom, and two carbon atoms .Chemical Reactions Analysis

1,3,4-Oxadiazole derivatives have been shown to undergo various chemical reactions, making them important for molecule planning due to their unique structural characteristics and biological potential .Physical and Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine” include a molecular weight of 226.03 . The compound has a boiling point of 342.7±52.0 °C and a density of 1.604±0.06 g/cm3 .科学的研究の応用

医薬品化学

構造的に類似した化合物は、消化器疾患を治療できるコリン作動性薬の合成における中間体として使用されてきました .

殺虫活性

いくつかの誘導体は有望な殺虫活性を示しており、特定の化合物は、試験された濃度で特定の害虫に対して70%の致死率を達成しています .

殺菌特性

他の関連する化合物は、良好な殺菌活性を示し、一部は特定の菌に対して有意な生育阻害率を示しており、新しい殺菌剤のリード構造としての可能性を示唆しています .

抗HIV研究

オキサジアゾールと共通の複素環部分を持つインドール誘導体は、分子ドッキング研究を通じて抗HIV特性について研究されてきました .

農業用途

新規オキサジアゾール誘導体は、細菌、真菌、植物寄生性線虫など、作物植物を脅かすさまざまな病原体に対する生物活性を目的として設計されています .

新分子の開発

潜在的な生物学的効果を持つ新分子の探索には、医薬品および農業開発において重要な1,3,4-オキサジアゾールなどの複素環部分が含まれます .

抗感染薬

多様に置換された1,2,4-オキサジアゾールは、抗菌、抗ウイルス、抗リーシュマニアなど、活性を備えた抗感染薬として合成されています .

作用機序

Target of Action

It is known that 1,3,4-oxadiazoles, a class of compounds to which our compound belongs, show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . Therefore, the targets can be enzymes or proteins involved in these biological processes.

Mode of Action

It is known that 1,3,4-oxadiazole derivatives can interact with their targets by forming hydrogen bonds, dipole-dipole interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation or function of the target, thereby exerting their biological effects.

Biochemical Pathways

Given the broad range of biological activities exhibited by 1,3,4-oxadiazole derivatives , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to bacterial growth, tumor progression, viral replication, and oxidative stress.

Pharmacokinetics

The oxadiazole ring is known to be stable and readily prepared , suggesting that compounds containing this ring may have favorable pharmacokinetic properties.

Result of Action

Given the known biological activities of 1,3,4-oxadiazole derivatives , it can be inferred that this compound may have effects such as inhibiting bacterial growth, slowing tumor progression, inhibiting viral replication, and reducing oxidative stress.

将来の方向性

特性

IUPAC Name |

2-(5-bromopyridin-3-yl)-5-methyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c1-5-11-12-8(13-5)6-2-7(9)4-10-3-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWXQGKJEUSYGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159979-16-4 | |

| Record name | 3-bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one](/img/structure/B1376184.png)

amine](/img/structure/B1376191.png)

![9-Azabicyclo[6.2.0]decane](/img/structure/B1376196.png)